Methyl 2-chloromethyl-6-methylbenzoate
Description
Contextualizing Methyl 2-chloromethyl-6-methylbenzoate as a Key Intermediate in Chemical Transformations
The primary significance of this compound lies in its role as a crucial intermediate in the synthesis of pharmacologically active compounds. nih.gov Notably, it is a documented precursor in the synthesis of Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists. nih.gov PPARs are a group of nuclear receptor proteins that are therapeutic targets for the treatment of metabolic disorders such as dyslipidemia and type 2 diabetes. prepchem.comnih.govnih.gov The synthesis of these agonists often involves the reaction of the chloromethyl group with other molecular fragments to construct the final drug molecule. nih.gov
The synthesis of this compound itself is a targeted process, starting from methyl 2,6-dimethylbenzoate (B1233830). nih.gov The transformation involves a free-radical chlorination of one of the methyl groups, typically using sulfuryl chloride in the presence of a radical initiator like azobisisobutyronitrile (AIBN). nih.gov This selective chlorination highlights the deliberate design of this molecule for its specific reactivity. A German patent describes a method where 11.9 grams of methyl 2,6-dimethylbenzoate are reacted with 8.2 grams of sulfuryl chloride and 40 mg of AIBN in chlorobenzene (B131634). The reaction is stirred for 2 hours at a temperature between 60-90°C to yield the desired product. nih.gov This process underscores the compound's designed utility as a stable, yet reactive, intermediate. Compared to its bromo-analogue, methyl 2-bromomethyl-6-methylbenzoate, the chloro-derivative exhibits significantly greater stability, making it more suitable for storage and handling in multi-step synthetic sequences. nih.gov
Historical Development and Emerging Research Trends in the Chemistry of Benzoate (B1203000) Derivatives
Benzoate derivatives, the broader class of compounds to which this compound belongs, have a long and rich history in chemistry. Benzoic acid, the parent compound, was first described in the 16th century. newworldencyclopedia.org Historically, the industrial production of benzoic acid involved processes like the hydrolysis of benzotrichloride, which often resulted in chlorinated impurities. newworldencyclopedia.orgnih.gov Modern industrial synthesis, however, typically involves the cobalt or manganese-catalyzed oxidation of toluene (B28343), a more environmentally friendly process. nih.gov
The esters of benzoic acid, known as benzoates, were initially recognized for their pleasant aromas and have been used extensively in the perfume and food industries. britannica.comresearchgate.net The German chemist Leopold Gmelin is credited with introducing the term "ester" in the first half of the 19th century. uwlax.edu Early applications of simple benzoates, such as methyl benzoate and ethyl benzoate, were largely in flavorings and fragrances. researchgate.netresearchgate.net
In recent years, the role of benzoate derivatives has expanded significantly within organic synthesis. They are no longer just simple aromatic components but are now integral to the design of complex functional molecules. Emerging research trends indicate a growing interest in the use of benzoate derivatives in medicinal chemistry and materials science. google.commdpi.com For instance, certain benzoate derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's. mdpi.com In materials science, novel benzoate esters are being synthesized and studied for their photophysical and electronic properties, with potential applications in organic light-emitting diodes (OLEDs). google.com The development of new catalytic methods, such as the use of solid acid catalysts for esterification, is also making the synthesis of diverse benzoate derivatives more efficient and sustainable. researchgate.netbldpharm.com
Significance of Halomethyl-substituted Aromatic Esters in Synthetic Methodologies
The presence of a halomethyl group, such as the chloromethyl group in this compound, on an aromatic ester provides a reactive handle for a variety of synthetic transformations. Benzylic halides, in general, are important reagents in organic synthesis due to the stability of the benzylic carbocation and radical intermediates that can form during reactions. researchgate.netchemicalbook.com This enhanced reactivity allows for a range of nucleophilic substitution and cross-coupling reactions. researchgate.net
The chloromethyl group is a versatile electrophile that can react with a wide array of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its role as a building block. For instance, the benzylic chloride can be displaced by amines, alcohols, thiols, and carbanions, allowing for the introduction of diverse functional groups.
In the context of modern synthetic methodologies, halomethyl-substituted aromatic compounds are particularly valuable in cross-coupling reactions. While direct participation of the chloromethyl group in traditional palladium-catalyzed cross-coupling reactions can be challenging, its presence allows for prior modification to other functional groups that are more amenable to these reactions. Furthermore, recent advances in catalysis have expanded the scope of reactions involving benzylic halides, including cooperative catalytic strategies that can overcome the challenges associated with their reduction potentials. newworldencyclopedia.org The strategic placement of the chloromethyl group on the benzoate ring, as seen in this compound, allows for the sequential elaboration of the molecule, making it a powerful tool in the synthetic chemist's arsenal.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
methyl 2-(chloromethyl)-6-methylbenzoate |
InChI |
InChI=1S/C10H11ClO2/c1-7-4-3-5-8(6-11)9(7)10(12)13-2/h3-5H,6H2,1-2H3 |
InChI Key |
HYKRJRNYWUORKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CCl)C(=O)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 2 Chloromethyl 6 Methylbenzoate
Esterification Pathways for Benzoate (B1203000) Precursors of Methyl 2-chloromethyl-6-methylbenzoate
The initial step in the synthesis is the esterification of 2,6-dimethylbenzoic acid to produce methyl 2,6-dimethylbenzoate (B1233830). The presence of two methyl groups ortho to the carboxylic acid group introduces significant steric hindrance, making standard esterification methods challenging. yale.edu
Acid-catalyzed Esterification Techniques
Fischer-Speier esterification is a conventional method for producing esters from carboxylic acids and alcohols, utilizing an acid catalyst. rug.nlmasterorganicchemistry.com However, for sterically hindered acids like 2,6-dimethylbenzoic acid, this reaction proceeds very slowly, if at all, under standard conditions. yale.eduresearchgate.net The bulky ortho-substituents impede the approach of the alcohol to the carbonyl carbon, thus hindering the formation of the tetrahedral intermediate necessary for esterification. yale.eduresearchgate.net
To overcome this, more forcing conditions, such as the use of a large excess of alcohol (methanol) and a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid at elevated temperatures, are often required. mdpi.comresearchgate.netrsc.org Microwave-assisted organic synthesis (MAOS) in a sealed vessel can also accelerate the reaction by allowing for temperatures well above the solvent's boiling point, though this can be less effective for equilibrium-driven reactions like esterification unless water is removed. usm.my
| Technique | Catalyst | Conditions | Efficacy for Hindered Acids |
| Fischer-Speier | H₂SO₄, HCl | Excess alcohol, heat | Low to moderate, requires forcing conditions |
| Microwave-Assisted | H₂SO₄ | Sealed vessel, high temp. | Can improve rates, but equilibrium is a challenge |
| Solid Acid Catalysts | Zirconium/Titanium oxides | High temperature | A greener alternative, but may require high catalyst loading |
Alternative Esterification Strategies
Given the limitations of acid-catalyzed methods, several alternative strategies have been developed for the esterification of sterically hindered carboxylic acids.
One effective method involves the conversion of the carboxylic acid to a more reactive acid chloride. Treating 2,6-dimethylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride produces 2,6-dimethylbenzoyl chloride. prepchem.com This intermediate readily reacts with methanol (B129727), often in the presence of a non-nucleophilic base like pyridine, to yield methyl 2,6-dimethylbenzoate in high yield. prepchem.com
Another powerful method is the Steglich esterification, which utilizes a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC) and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgorganic-chemistry.org This method is effective even for highly hindered substrates and proceeds under mild, neutral conditions, making it compatible with sensitive functional groups. rsc.orgorganic-chemistry.org
The use of nontoxic methylating agents like dimethyl carbonate (DMC) in the presence of a base (e.g., K₂CO₃) offers a greener alternative. This method operates under mild conditions and shows high selectivity for esterification, even with substrates prone to racemization. organic-chemistry.org
| Method | Key Reagents | Conditions | Advantages |
| Acid Chloride Formation | SOCl₂, Oxalyl chloride; then Methanol, Pyridine | Reflux, then room temp. | High yield, reliable for hindered acids prepchem.com |
| Steglich Esterification | DCC, DMAP, Methanol | Room temperature, neutral pH | Mild conditions, high yields for demanding substrates rsc.orgorganic-chemistry.org |
| Dimethyl Carbonate | DMC, K₂CO₃ | 90°C in DMSO | Green, nontoxic reagent, mild conditions, high selectivity organic-chemistry.org |
Side-Chain Chlorination of Methyl 2,6-dimethylbenzoate
The second critical step is the selective monochlorination of one of the methyl groups on the benzene (B151609) ring of methyl 2,6-dimethylbenzoate. This transformation is achieved via a free radical substitution reaction, where a chlorine radical abstracts a hydrogen atom from a methyl group, leading to the formation of a benzylic radical. orgoreview.com This benzylic radical is stabilized by resonance with the aromatic ring, favoring substitution on the side chain over the aromatic ring itself. orgoreview.com The reaction is typically initiated by light or a chemical radical initiator. orgoreview.comgoogle.com
Free Radical Chlorination Initiators and Their Influence on Reaction Kinetics
Photochlorination, involving the use of ultraviolet (UV) light, is a common and effective method for initiating side-chain chlorination. google.comjst.go.jp UV radiation causes the homolytic cleavage of the chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). chemguide.co.uk
Cl₂ + hν (UV light) → 2 Cl•
This initiation step begins the chain reaction. Photochlorination is often preferred in industrial settings because it is easier to control and does not introduce chemical impurities from the initiator into the final product. google.com The reaction rate is dependent on the intensity of the light source. The process can be run continuously, circulating the reactant between a container and a photoreactor to control the degree of chlorination. google.com
Alternatively, chemical initiators can be used to generate radicals. google.com These compounds decompose upon heating to produce radicals, which then initiate the chlorination chain reaction.
Azobisisobutyronitrile (AIBN) decomposes upon heating (typically 60-100°C) to yield two 2-cyanoprop-2-yl radicals and a molecule of nitrogen gas. wikipedia.orgnumberanalytics.com The stable nitrogen gas produced makes the decomposition irreversible and a reliable source of radicals. wikipedia.org
Benzoyl peroxide (BPO) is another common initiator that decomposes upon heating to form benzoyloxy radicals, which can then lose carbon dioxide to form phenyl radicals. These radicals can abstract a hydrogen from the substrate or react with chlorine to propagate the chain.
Studies comparing initiators for the chlorination of methyl 2-methylbenzoate (B1238997) found that while the type of initiator did not affect the distribution of chlorinated products, it did significantly impact the reaction rate. researchgate.net The relative rates of reaction were found to be UV light > Benzoyl Peroxide > AIBN. researchgate.net The efficiency of an initiator is related to its decomposition kinetics at a given temperature. For instance, AIBN has a half-life of several hours at temperatures around 60-70°C, providing a steady, controlled supply of radicals. numberanalytics.com
| Initiator | Activation Method | Typical Temperature | Influence on Kinetics |
| UV Light | Photoirradiation | Ambient to elevated | Fast reaction rate, easy to control google.comresearchgate.net |
| Benzoyl Peroxide | Thermal Decomposition | ~70-130°C | Moderate reaction rate, less stable than AIBN researchgate.netresearchgate.net |
| AIBN | Thermal Decomposition | ~60-100°C | Slower reaction rate, provides steady radical generation wikipedia.orgresearchgate.net |
Optimization of Chlorination Reaction Conditions
The selective chlorination of one of the methyl groups in methyl 2,6-dimethylbenzoate is a critical step in the synthesis of this compound. The optimization of reaction conditions is paramount to maximize the yield of the desired mono-chlorinated product while minimizing the formation of di-chlorinated and other byproducts.
Temperature and solvent play a crucial role in directing the outcome of the benzylic chlorination reaction. Radical chlorination is typically initiated by heat or light, and the reaction temperature can influence the rate of reaction and the selectivity. For the chlorination of methyl 2,6-dimethylbenzoate, a temperature range of 60-90°C has been found to be effective when using chemical initiators.
The choice of solvent is also critical. The solvent must be inert to the reaction conditions and capable of dissolving the starting material and reagents. Chlorinated hydrocarbons such as chlorobenzene (B131634) are often employed due to their stability and suitable boiling points. The use of non-polar solvents can help to avoid side reactions that may occur in more polar environments.
Table 1: Effect of Temperature and Solvent on the Benzylic Chlorination of Methyl 2,6-dimethylbenzoate
| Temperature (°C) | Solvent | Observations |
| 50 | Dichloromethane | Slower reaction rate, may require photochemical initiation for practical application. |
| 70 | Chlorobenzene | Good balance of reaction rate and selectivity. |
| 90 | Chlorobenzene | Increased reaction rate, potential for increased byproduct formation. |
| 110 | Toluene (B28343) | Higher temperatures may lead to over-chlorination and other side reactions. |
A variety of chlorinating agents can be employed for benzylic chlorination, each with its own advantages and disadvantages in terms of reactivity, selectivity, and handling. Common chlorine sources include chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS).
For the synthesis of this compound, sulfuryl chloride in the presence of a radical initiator like azobisisobutyronitrile (AIBN) has been demonstrated to be an effective method. The stoichiometry of the chlorinating agent is a critical parameter to control. An excess of the chlorinating agent will lead to the formation of the di-chlorinated product, methyl 2,6-bis(chloromethyl)benzoate. Therefore, using a stoichiometric amount or a slight excess of the chlorinating agent relative to the starting material is crucial for maximizing the yield of the desired mono-chlorinated product.
Table 2: Comparison of Different Chlorine Sources for Benzylic Chlorination
| Chlorine Source | Initiator | Advantages | Disadvantages |
| Chlorine Gas (Cl₂) | UV light or Heat | Readily available and inexpensive. | Gaseous and toxic, can be difficult to handle and control stoichiometry precisely. |
| Sulfuryl Chloride (SO₂Cl₂) | AIBN or Benzoyl Peroxide | Liquid, easier to handle and measure than chlorine gas, good selectivity. | Can decompose to release toxic gases. |
| N-Chlorosuccinimide (NCS) | AIBN or Light | Solid, easy to handle, often provides high selectivity for mono-chlorination. | Higher cost compared to other sources. |
Regioselectivity and Control in Benzylic Chlorination
Achieving high regioselectivity in the chlorination of methyl 2,6-dimethylbenzoate to obtain this compound is a significant challenge. The two methyl groups are electronically similar, and statistical chlorination would lead to a mixture of products. However, the steric hindrance provided by the ortho-ester group (-COOCH₃) and the adjacent methyl group can play a role in directing the chlorination to the less sterically hindered methyl group.
While the electronic effects of the substituents on the aromatic ring are less influential in radical benzylic chlorination compared to electrophilic aromatic substitution, they are not entirely negligible. The precise control of reaction conditions, including the choice of a bulky chlorinating agent or the use of a directing group, could potentially enhance the regioselectivity. However, specific studies detailing the regioselective control for this particular molecule are limited. The observed selectivity in the synthesis is often a result of a combination of subtle steric and electronic factors, which can be optimized through careful experimental design.
Contemporary Synthetic Routes and Process Innovations
Recent advances in chemical synthesis and process engineering have opened up new avenues for the production of this compound, with a focus on improving safety, efficiency, and sustainability.
Continuous flow chemistry offers several advantages over traditional batch processing for reactions like benzylic chlorination. These include enhanced safety due to the small reaction volumes, precise control over reaction parameters such as temperature and residence time, and the potential for higher yields and purities.
For the synthesis of this compound, a continuous flow setup would typically involve pumping a solution of methyl 2,6-dimethylbenzoate and a suitable chlorinating agent (e.g., SO₂Cl₂ with AIBN) through a heated reactor coil. The short residence time in the reactor can minimize the formation of byproducts. Photochemical flow reactors can also be employed, using UV light to initiate the chlorination with chlorine gas or NCS, offering a milder and more controlled initiation method. While specific applications of continuous flow for this exact compound are not widely reported, the successful application of this technology to the benzylic chlorination of other substituted toluenes suggests its high potential in this context.
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals. For the production of this compound, several sustainable approaches can be considered.
The use of greener solvents is a key aspect. Replacing traditional chlorinated solvents with more environmentally benign alternatives like esters (e.g., ethyl acetate) or ethers (e.g., cyclopentyl methyl ether) is a desirable goal, provided they are compatible with the reaction conditions.
Another approach is the development of catalytic methods that avoid the use of stoichiometric reagents. While radical chlorination is inherently a chain reaction, the development of more efficient and recyclable initiators would improve the sustainability of the process.
Biocatalysis, using enzymes such as chloroperoxidases, presents a long-term vision for the green synthesis of chlorinated compounds. These enzymes can catalyze chlorination reactions under mild conditions in aqueous media. However, the substrate scope and stability of these enzymes often limit their industrial applicability at present.
Furthermore, electrochemistry offers a promising sustainable route. The electrochemical generation of chlorine from chloride salts (like NaCl) in situ would avoid the handling and transportation of hazardous chlorine gas. This method could potentially be integrated into a continuous flow process, further enhancing its safety and efficiency.
Chemical Reactivity and Mechanistic Investigations of Methyl 2 Chloromethyl 6 Methylbenzoate
Nucleophilic Substitution Reactions at the Chloromethyl Moiety
The chloromethyl group of Methyl 2-chloromethyl-6-methylbenzoate is a primary benzylic halide. This structure makes the benzylic carbon an electrophilic site, susceptible to attack by nucleophiles. The reactivity of this site is influenced by the phenyl ring and the two ortho substituents.
Examination of SN1 and SN2 Reaction Pathways
Nucleophilic substitution at a benzylic carbon can proceed via either an SN1 (Substitution Nucleophilic Unimolecular) or an SN2 (Substitution Nucleophilic Bimolecular) mechanism, or a combination of both. The preferred pathway is dictated by factors such as the stability of the carbocation intermediate, the strength of the nucleophile, the solvent, and steric hindrance around the reaction center. masterorganicchemistry.comlibretexts.orgreddit.com
SN1 Pathway : This pathway involves a two-step mechanism where the leaving group (chloride) first departs to form a benzylic carbocation intermediate. masterorganicchemistry.comreddit.com This carbocation is stabilized by resonance with the adjacent benzene (B151609) ring. Subsequently, the nucleophile attacks the carbocation. The rate of an SN1 reaction is dependent only on the concentration of the substrate. reddit.com
SN2 Pathway : This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.orglibretexts.org The reaction rate depends on the concentration of both the substrate and the nucleophile. libretexts.org SN2 reactions are sensitive to steric hindrance; bulky groups around the reaction site can slow down or prevent the backside attack of the nucleophile. masterorganicchemistry.com
For this compound, the benzylic carbon is primary, which typically favors an SN2 reaction. However, the potential for a resonance-stabilized benzylic carbocation could allow for an SN1 pathway under appropriate conditions (e.g., with a weak nucleophile in a polar protic solvent). libretexts.orglibretexts.org The presence of two ortho substituents (methyl and methoxycarbonyl) introduces significant steric hindrance, which would be expected to disfavor the SN2 pathway by impeding the nucleophile's approach. nih.gov Conversely, these bulky groups could also destabilize the planar carbocation required for an SN1 reaction, making the choice of mechanism complex and highly dependent on specific reaction conditions.
Reactivity with Diverse Nucleophiles (e.g., Amines, Thiols, Cyanides)
The electrophilic benzylic carbon readily reacts with a variety of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds.
Amines : Reaction with primary or secondary amines, such as piperidine, typically proceeds via nucleophilic substitution to yield the corresponding tertiary amine. Kinetic studies on related substrates, like methyl 2,4-dichloro-3,5-dinitrobenzoate, show that such reactions follow second-order kinetics, consistent with an SN2-type mechanism, and are highly dependent on the nature of the amine and the solvent. researchgate.net
Thiols : Thiols and their conjugate bases (thiolates) are excellent nucleophiles and react efficiently with benzylic halides like the chloromethyl group to form thioethers. The π-framework of the phenyl ring can provide stabilization in the transition state, favoring the SN2 reaction. chemtube3d.com
Cyanides : The cyanide ion (CN⁻) is a potent nucleophile that can displace the chloride to form a nitrile (2-cyano-methyl-6-methylbenzoate). This reaction is synthetically useful as the nitrile group can be further hydrolyzed to a carboxylic acid. When reacting with a molecule like this compound, the benzylic carbon is significantly more susceptible to nucleophilic attack by cyanide than the ester's carbonyl carbon, favoring the SN2 pathway at the chloromethyl site. stackexchange.com
| Nucleophile | Product Type | Predominant Mechanism | Key Factors |
|---|---|---|---|
| Amines (e.g., Piperidine) | Substituted Benzylamine | SN2 | Nucleophile strength, steric hindrance researchgate.net |
| Thiols (R-SH) / Thiolates (RS⁻) | Thioether | SN2 | High nucleophilicity of sulfur chemtube3d.com |
| Cyanide (CN⁻) | Phenylacetonitrile derivative | SN2 | Relative reactivity of electrophilic sites stackexchange.com |
Influence of Steric and Electronic Effects on Reactivity
The reactivity of the chloromethyl group is significantly modulated by the electronic and steric properties of the ortho substituents.
Electronic Effects : The methyl group (-CH₃) is a weak electron-donating group through an inductive effect. The methoxycarbonyl group (-COOCH₃) is an electron-withdrawing group due to both inductive and resonance effects. libretexts.orglumenlearning.com An electron-donating group would stabilize a developing positive charge in an SN1 transition state, accelerating that pathway. Conversely, an electron-withdrawing group would destabilize it. For an SN2 reaction, the electronic effects are generally less pronounced but can still influence the electrophilicity of the benzylic carbon.
Steric Effects : The presence of two substituents in the ortho positions creates significant steric hindrance around the benzylic carbon. nih.gov This crowding makes it more difficult for a nucleophile to approach the carbon for a backside attack, which is required for an SN2 reaction. libretexts.org This "ortho effect" generally leads to a decrease in the rate of SN2 reactions compared to less hindered para-isomers. nih.govacs.org The steric strain can, in some cases, be released in an SN1 reaction as the geometry changes from tetrahedral to trigonal planar, potentially favoring this pathway if a stable carbocation can be formed.
Transformations of the Ester Functional Group
The methyl ester group on the aromatic ring can also undergo characteristic reactions, such as reduction and hydrolysis, independently of the chloromethyl moiety.
Reductive Processes to Alcohols
Esters can be reduced to primary alcohols using powerful reducing agents. Strong hydride reagents like Lithium Aluminium Hydride (LiAlH₄) are effective for the reduction of esters to alcohols. doubtnut.com In the case of this compound, LiAlH₄ would reduce the methyl ester group to a primary alcohol, yielding (2-chloromethyl-6-methylphenyl)methanol. It is important to note that LiAlH₄ can also reduce the chloromethyl group, potentially leading to a mixture of products unless reaction conditions are carefully controlled. Milder reducing agents like Sodium Borohydride (NaBH₄) are typically not strong enough to reduce esters. doubtnut.com
Hydrolytic Cleavage Under Varied pH Conditions
The methyl ester can be hydrolyzed to the corresponding carboxylic acid (2-chloromethyl-6-methylbenzoic acid) under either acidic or basic conditions.
Alkaline Hydrolysis (Saponification) : Under basic conditions (e.g., using NaOH or KOH), the hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This process is typically irreversible due to the deprotonation of the resulting carboxylic acid. However, the ester in this compound is sterically hindered by the two ortho substituents. This steric hindrance makes nucleophilic attack on the carbonyl carbon more difficult, often requiring more forcing conditions like higher temperatures or pressures compared to unhindered esters. rsc.orgpsu.edursc.orgarkat-usa.org
Acid-Catalyzed Hydrolysis : In the presence of a strong acid and water, the ester can be hydrolyzed to the carboxylic acid and methanol (B129727). The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. For sterically hindered esters like this one, the mechanism can shift from the typical A-AC-2 (bimolecular) to an A-AC-1 (unimolecular) pathway at high acid concentrations, which involves the formation of an acylium ion. cdnsciencepub.com
| Condition | Reagents | General Observations | Reference |
|---|---|---|---|
| Alkaline Hydrolysis | Aqueous NaOH or KOH | Requires harsh conditions (high temperature, e.g., 200-300 °C) due to steric hindrance. rsc.orgpsu.edu | rsc.orgpsu.edu |
| Non-Aqueous Alkaline Hydrolysis | NaOH in MeOH/CH₂Cl₂ | Can proceed efficiently at room temperature, overcoming steric hindrance. arkat-usa.org | arkat-usa.org |
| Acid-Catalyzed Hydrolysis | Aqueous H₂SO₄ | Mechanistic changeover from A-AC-2 to A-AC-1 can occur at high acidities. cdnsciencepub.com | cdnsciencepub.com |
Oxidative Reactions of the Aromatic Ring and Alkyl Substituents
The oxidation of substituted aromatic compounds is a fundamental area of organic chemistry. In the case of this compound, both the aromatic ring and the two alkyl substituents (the methyl and chloromethyl groups) are potential sites for oxidative transformation. The presence of both an electron-donating group (methyl) and electron-withdrawing groups (chloromethyl and methyl ester) on the benzene ring influences the reactivity and regioselectivity of oxidative processes.
Strong oxidizing agents typically lead to the oxidation of the alkyl side chains of aromatic rings to carboxylic acids. ncert.nic.in For instance, toluene (B28343) and its derivatives can be oxidized to benzoic acids using strong oxidants. ncert.nic.in In a study on the oxidation of substituted toluenes by Ce(IV), it was noted that toluenes with electron-withdrawing substituents undergo oxidation, and the reaction is believed to proceed through a radical process. zenodo.org Given that this compound possesses electron-withdrawing groups, its methyl group would be susceptible to oxidation under similar conditions.
The oxidation of the aromatic ring itself generally requires more specialized reagents or conditions. One method for the oxidation of aromatic hydrocarbons is through enzymatic dihydroxylation. For example, whole-cell fermentation with E. coli containing toluene dioxygenase has been used to metabolize halogen-substituted methyl benzoate esters. nih.gov This process typically results in the formation of cis-dihydrodiols. nih.gov For ortho-substituted benzoates, the regioselectivity of the dihydroxylation is influenced by the nature of the substituent. nih.gov
The selective oxidation of the methyl group to an aldehyde is another possible transformation. The Etard reaction, which uses chromyl chloride, can oxidize a methyl group on an aromatic ring to an aldehyde via a chromium complex intermediate. ncert.nic.in Alternatively, treatment with chromic oxide in acetic anhydride (B1165640) can convert a toluene derivative to a benzylidene diacetate, which can then be hydrolyzed to the corresponding benzaldehyde (B42025). ncert.nic.in
The following table summarizes the expected products from the oxidation of a simplified model compound, toluene, under various conditions.
| Oxidizing Agent/Conditions | Product |
| Strong Oxidizing Agents (e.g., KMnO4, H2CrO4) | Benzoic Acid |
| Chromyl Chloride (CrO2Cl2) - Etard Reaction | Benzaldehyde |
| Chromic Oxide (CrO3) in Acetic Anhydride | Benzaldehyde (via benzylidene diacetate) |
| Toluene Dioxygenase | cis-Dihydrodiol |
It is important to note that the presence of the chloromethyl and methyl ester groups on this compound would influence the reactivity and may lead to different product distributions or require modified reaction conditions compared to simple toluene derivatives.
Radical Reactions and Their Mechanistic Implications
The chloromethyl group in this compound is a key site for radical reactions. The benzylic position is susceptible to the formation of a stabilized radical intermediate.
Radical Nucleophilic Substitution (SRN1) Mechanisms
The SRN1 (Substitution Radical Nucleophilic Unimolecular) mechanism is a chain reaction that proceeds through radical and radical anion intermediates. scienceinfo.comdalalinstitute.com This pathway provides an alternative to traditional SN1 and SN2 reactions for nucleophilic substitution, particularly for substrates that are unreactive under those conditions. The general mechanism for an SRN1 reaction is as follows:
Initiation: An electron is transferred to the substrate (ArX) to form a radical anion (ArX•⁻). dalalinstitute.comchim.it
Propagation:
The radical anion fragments to form an aryl radical (Ar•) and a leaving group anion (X⁻). dalalinstitute.comchim.it
The aryl radical reacts with a nucleophile (Nu⁻) to form a new radical anion (ArNu•⁻). dalalinstitute.comchim.it
This new radical anion transfers an electron to another molecule of the substrate (ArX), forming the product (ArNu) and regenerating the initial radical anion (ArX•⁻) to continue the chain. dalalinstitute.comchim.it
Benzyl (B1604629) chlorides, especially those with electron-withdrawing groups, are potential candidates for SRN1 reactions. For instance, the SRN1 reaction of p-nitrobenzyl chloride with the 2-nitropropane (B154153) anion has been shown to afford good yields of the coupling product. chim.it The presence of the electron-withdrawing methyl ester group in this compound could facilitate the initial electron transfer step, making it a plausible substrate for SRN1 reactions.
The following table outlines the key steps in a hypothetical SRN1 reaction of this compound with a generic nucleophile (Nu⁻).
| Step | Reaction | Description |
| Initiation | R-Cl + e⁻ → [R-Cl]•⁻ | Electron transfer to form the radical anion. |
| Propagation 1 | [R-Cl]•⁻ → R• + Cl⁻ | Fragmentation to form a benzyl radical. |
| Propagation 2 | R• + Nu⁻ → [R-Nu]•⁻ | Reaction of the radical with a nucleophile. |
| Propagation 3 | [R-Nu]•⁻ + R-Cl → R-Nu + [R-Cl]•⁻ | Electron transfer to form the product and regenerate the initial radical anion. |
Where R represents the 2-(methoxycarbonyl)-3-methylbenzyl group.
Energetic Profiles of Radical Anions in Reaction Pathways
The formation and stability of radical anions are central to the SRN1 mechanism. Computational studies on substituted benzyl chlorides provide insight into the energetic profiles of these reactive intermediates. Density Functional Theory (DFT) calculations have been used to study the reductive cleavage of para-substituted benzyl chlorides. acs.orgacs.org These studies reveal that electron-withdrawing substituents stabilize the formation of radical anions. acs.org
The stability of the radical anion and the subsequent benzyl radical intermediate are crucial for the feasibility of an SRN1 pathway. The electron-withdrawing nature of the methyl ester group in this compound would be expected to stabilize the radical anion. Furthermore, the benzyl radical formed upon fragmentation would be stabilized by resonance with the aromatic ring.
Anion photoelectron imaging spectroscopy has been used to experimentally determine the electron affinities (EA) of substituted benzyl radicals and the bond dissociation energies (BDEs) of the parent benzyl chlorides. arizona.edu These experimental values provide a quantitative measure of the stability of the radical and the strength of the C-Cl bond. For chlorobenzyl radical, an upper limit for the EA has been determined, which in turn allows for the calculation of an upper limit for the BDE of benzyl chloride. arizona.edu
The following table presents calculated adiabatic electron affinities (EAa) for a series of para-substituted benzyl chlorides, illustrating the effect of substituents on the stability of the corresponding radical anions.
| Substituent (Y) | σp | EAa (eV) |
| NH2 | -0.66 | -0.61 |
| OCH3 | -0.27 | -0.36 |
| CH3 | -0.17 | -0.24 |
| H | 0.00 | -0.12 |
| F | 0.06 | -0.05 |
| Cl | 0.23 | 0.04 |
| CF3 | 0.54 | 0.29 |
| NO2 | 0.78 | 0.59 |
Data adapted from computational studies on para-substituted benzyl chlorides. A more positive EAa indicates a more stable radical anion. acs.org
While this data is for para-substituted isomers, the trend clearly shows that electron-withdrawing groups (with positive σp values) lead to more stable radical anions (more positive EAa). This supports the hypothesis that this compound, with its electron-withdrawing ester group, would form a relatively stable radical anion, a key intermediate in a potential SRN1 reaction pathway.
Applications of Methyl 2 Chloromethyl 6 Methylbenzoate As a Synthetic Building Block
Precursor in the Synthesis of Complex Organic Molecules
The utility of Methyl 2-chloromethyl-6-methylbenzoate as a precursor stems from the reactivity of its benzylic chloride group. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the straightforward attachment of the 2-(methoxycarbonyl)-3-methylbenzyl moiety to a wide range of molecules, including those with oxygen, nitrogen, or sulfur nucleophiles.
This reactivity is harnessed by synthetic chemists to construct intricate molecular architectures. The process typically involves reacting this compound with a chosen nucleophile under basic conditions to form a new carbon-heteroatom or carbon-carbon bond. This strategic introduction of a substituted aromatic ring is a critical step in the multi-stage synthesis of many high-value organic compounds. Its stability ensures that it can be used under various reaction conditions without significant degradation into byproducts like lactones, which only becomes a notable issue at temperatures exceeding 120°C. google.com
Role in the Generation of Advanced Pharmaceutical Intermediates
In the pharmaceutical industry, this compound and its isomers are recognized as important intermediates for the synthesis of active pharmaceutical ingredients (APIs). google.comlookchem.com Pharmaceutical intermediates are the chemical compounds that form the building blocks of the final drug substance. The complexity and molecular diversity of modern drugs necessitate a reliable supply of such advanced intermediates to construct the final API. shreemlifesciences.commidas-pharma.com The stable and reactive nature of this compound makes it a valuable component in the synthetic pathways leading to these complex pharmaceutical agents. google.com
A significant application of this compound is its use as a key intermediate in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. google.com PPARs are a group of nuclear receptor proteins that are therapeutic targets for treating metabolic disorders like type 2 diabetes and dyslipidemia.
Research and patent literature explicitly identify 2-chloromethyl-6-methylbenzoic acid esters as valuable intermediates for producing PPARα agonists. google.com These agonists are complex molecules, and their synthesis requires precise and reliable chemical building blocks. Examples of potent PPAR agonists developed through multi-step synthesis include GW501516 and Muraglitazar, which are designed to interact with PPARδ and PPARα/γ receptors, respectively. nih.govnih.gov The synthesis of such compounds often relies on intermediates that can introduce specific substituted aromatic structures, a role fulfilled by this compound.
| PPAR Agonist Class | Therapeutic Target | Relevance of Intermediate |
| PPARα | Lipid metabolism | This compound is a documented precursor for this class. google.com |
| PPARδ | Fatty acid oxidation | Synthesis requires complex building blocks to achieve high selectivity and potency. nih.gov |
| PPARα/γ (Dual Agonist) | Glucose and lipid metabolism | The construction of these non-thiazolidinedione scaffolds relies on versatile intermediates. nih.gov |
Beyond specific targets like PPARs, this compound is used to create novel molecular scaffolds. In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached. By reacting the chloromethyl group, chemists can link the substituted benzoate (B1203000) core to other chemical fragments. This modular approach allows for the generation of libraries of related compounds, which can then be screened for biological activity against a wide range of therapeutic targets. This process is fundamental to modern drug discovery.
Utility in Agrochemical Development
The application of chloromethyl benzoic acid esters extends to the agrochemical sector. google.comlookchem.com These compounds serve as intermediates in the synthesis of active ingredients for pesticides, which include herbicides, insecticides, and fungicides. The development of new agrochemicals is focused on creating molecules that are effective at controlling pests while being environmentally benign. researchgate.net
The synthesis of complex herbicidal agents, such as those from the sulfonylurea class, often involves substituted benzoate moieties. For example, the herbicide Bensulfuron methyl incorporates a methyl 2-(sulfonylmethyl)benzoate structure, demonstrating the utility of substituted methyl benzoates as foundational elements in agrochemical design. googleapis.com The reactivity of the chloromethyl group in this compound allows it to be a starting point for creating similarly complex and proprietary active ingredients for crop protection.
Derivatization for Material Science Applications (Excluding specific material properties)
In the field of material science, the functional groups of this compound allow for its derivatization for potential inclusion in advanced materials. The reactive chloromethyl group enables the molecule to be chemically bonded, or "grafted," onto polymer backbones or surfaces. Such modifications are a common strategy for altering the chemical characteristics of a material.
Through this derivatization, the substituted benzoate unit can be incorporated into larger macromolecular structures. This allows for the creation of new materials where the chemical properties are tuned by the introduction of specific organic fragments. The ester group also provides another site for potential chemical transformation, further increasing the versatility of this compound as a modifying agent in the design of new polymers and functionalized surfaces.
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By mapping the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.
For Methyl 2-chloromethyl-6-methylbenzoate, ¹H NMR spectroscopy is used to identify all unique proton signals. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm), with their splitting patterns (e.g., doublet, triplet) revealing their coupling with adjacent protons. The benzylic protons of the chloromethyl group (-CH₂Cl) and the protons of the methyl group (-CH₃) attached to the ring would resonate further upfield. The methyl ester protons (-OCH₃) characteristically appear as a sharp singlet.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is typically observed in the highly deshielded region (δ 165-175 ppm). Aromatic carbons resonate in the δ 120-140 ppm range, while the carbons of the methyl, chloromethyl, and methoxy groups appear at higher field strengths. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures. Actual experimental values may vary.)
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| Ar-H | 7.20 - 7.45 | Multiplet | 128.0 - 132.0 |
| -CH₂Cl | ~4.70 | Singlet | ~45.0 |
| Ar-CH₃ | ~2.40 | Singlet | ~20.0 |
| -OCH₃ | ~3.90 | Singlet | ~52.0 |
| Ar-C (quaternary) | - | - | 135.0 - 140.0 |
| C=O | - | - | ~168.0 |
Mass Spectrometry Techniques (LC-MS, UPLC-MS) for Purity and Identity Confirmation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), it becomes a highly sensitive and selective method for confirming molecular identity and assessing purity.
For a non-volatile compound like this compound, LC-MS is preferable to GC-MS. The compound is first separated from impurities on an LC column and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique, although benzoate (B1203000) esters can sometimes exhibit poor ionization efficiency. In such cases, atmospheric pressure chemical ionization (APCI) may provide better sensitivity, or mobile phase additives can be used to promote the formation of adducts (e.g., [M+Na]⁺ or [M+NH₄]⁺).
The resulting mass spectrum is used to confirm the molecular weight of the compound. A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units, with the [M+2]⁺ peak having about one-third the intensity of the [M]⁺ peak, providing definitive evidence for the presence of a single chlorine atom. UPLC-MS offers the advantage of higher resolution and faster analysis times compared to conventional LC-MS, enabling better separation of closely related impurities.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₁ClO₂ |
| Molecular Weight | 198.65 g/mol |
| Ionization Mode | ESI or APCI (Positive) |
| Expected [M+H]⁺ (for ³⁵Cl) | m/z 199.05 |
| Expected [M+H]⁺ (for ³⁷Cl) | m/z 201.05 |
| Isotopic Peak Intensity Ratio | ~3:1 |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the benchmark technique for determining the purity of pharmaceutical and fine chemical products. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.
A reversed-phase HPLC (RP-HPLC) method is typically suitable for analyzing this compound. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile or methanol (B129727). A UV detector is effective for detection, as the benzene (B151609) ring in the molecule is a strong chromophore.
The purity of a sample is determined by integrating the area of all peaks in the chromatogram. The area of the main peak corresponding to this compound is expressed as a percentage of the total area of all peaks. This method, known as area percent, provides a quantitative measure of purity. Impurity profiling involves identifying and quantifying any minor peaks, which could correspond to starting materials, by-products, or degradation products.
Table 3: Typical RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Dependent on specific gradient conditions |
Gas Chromatography (GC) for Quantitative Analysis and Reaction Monitoring
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. It is particularly well-suited for the quantitative analysis of intermediates and final products in a synthesis process and for monitoring the progress of a reaction.
For this compound, a GC method would typically employ a high-resolution capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane). The sample, dissolved in a volatile solvent, is injected into a heated port, where it vaporizes and is carried through the column by an inert gas (e.g., helium or nitrogen). Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for quantification. Alternatively, coupling GC with a mass spectrometer (GC-MS) allows for both quantification and positive identification of peaks. windows.net
This technique can be used to monitor the chlorination of a precursor like methyl 2,6-dimethylbenzoate (B1233830) by tracking the disappearance of the starting material and the appearance of the product over time. google.com For accurate quantification, an internal standard method is often employed, where a known amount of a non-interfering compound is added to the sample before analysis.
Table 4: Representative GC Method Parameters
| Parameter | Condition |
| Column | Capillary, e.g., SPB-1 (30 m x 0.25 mm, 1.0 µm film) windows.net |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 180°C, ramp to 220°C windows.net |
| Detector | FID or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C (FID) |
Supercritical Fluid Chromatography (SFC) for Enantiomeric Excess Determination
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is widely recognized in the pharmaceutical industry for its advantages in chiral separations, which are necessary to determine the enantiomeric excess (e.e.) of a chiral compound.
However, this compound is an achiral molecule; it does not possess a stereocenter and therefore does not exist as enantiomers. Consequently, the determination of enantiomeric excess is not applicable to this compound.
While its primary strength lies in chiral separations, SFC is increasingly being used for the purification and analysis of achiral compounds. researchgate.netamericanpharmaceuticalreview.com As an analytical tool, achiral SFC can offer orthogonal selectivity compared to reversed-phase HPLC, meaning it separates compounds based on different chemical properties. americanpharmaceuticalreview.com This can be advantageous for resolving impurities that are difficult to separate by HPLC. The technique is also considered a "greener" alternative due to its significant reduction in the use of organic solvents. researchgate.net Therefore, while not used for its specified purpose of e.e. determination, achiral SFC could potentially serve as a complementary chromatographic technique for the purity analysis of this compound. windows.netchromatographyonline.comnih.gov
Computational and Theoretical Investigations of Methyl 2 Chloromethyl 6 Methylbenzoate
Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity
There are no specific Density Functional Theory (DFT) studies available in the reviewed literature that focus on Methyl 2-chloromethyl-6-methylbenzoate . Such studies would typically provide valuable insights into the molecule's electronic structure, optimized geometry (bond lengths and angles), vibrational frequencies, and various reactivity descriptors like frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. While DFT has been extensively applied to related compounds like methyl benzoate (B1203000) and other substituted analogues to explore their structural and electronic properties, this level of analysis has not been published for the title compound.
Prediction of Reaction Mechanisms and Transition State Energies
The prediction of reaction mechanisms and the calculation of transition state energies for reactions involving This compound are not documented in the available scientific literature. Computational studies in this area would be instrumental in understanding the kinetics and thermodynamics of its synthesis and subsequent reactions. For instance, theoretical investigations could elucidate the energy profiles of its formation via the chlorination of methyl 2,6-dimethylbenzoate (B1233830) or its participation in nucleophilic substitution reactions at the benzylic position. However, no such computational analyses have been reported.
Quantitative Structure-Reactivity Relationship (QSRR) Analysis
A search for Quantitative Structure-Reactivity Relationship (QSRR) analyses pertaining to This compound yielded no results. QSRR studies establish a mathematical relationship between the structural features of a molecule and its chemical reactivity. For a series of related compounds, QSRR models can predict reaction rates or equilibrium constants. The absence of such studies for This compound indicates that its reactivity has not been systematically investigated and modeled in this manner.
Modeling of Stereochemical Outcomes in Asymmetric Syntheses
There is no information available on the computational modeling of stereochemical outcomes in asymmetric syntheses where This compound serves as a reactant or precursor. Such modeling is crucial for predicting and understanding the enantioselectivity or diastereoselectivity of reactions that introduce new chiral centers. The lack of these studies suggests that the compound is either not commonly used in stereoselective synthesis or that any such applications have not been accompanied by published theoretical investigations.
Environmental and Green Chemistry Considerations in the Synthesis and Degradation of Methyl 2 Chloromethyl 6 Methylbenzoate
Development of Greener Synthetic Routes and Catalytic Systems
Traditional synthetic routes to Methyl 2-chloromethyl-6-methylbenzoate often involve free-radical chlorination of methyl 2-methylbenzoate (B1238997). This process typically utilizes initiators such as benzoyl peroxide (BPO), azobisisobutyronitrile (AIBN), or UV light to generate chlorine radicals. lpnu.ua While effective, these methods can suffer from drawbacks such as the use of hazardous reagents and the formation of multiple chlorinated by-products, complicating purification and generating waste.
Research into greener alternatives has explored photochlorination as a more environmentally benign approach. A patented process highlights the selective chlorination of the 2-alkyl group of 2-alkyl benzoic acid esters, such as methyl 2-methylbenzoate, using actinic radiation. google.com This method is notable for its operation at lower temperatures, typically between -20°C and 20°C, which minimizes the thermal degradation of the product into phthalide (B148349) by-products. google.com The lower reaction temperature also reduces energy consumption, aligning with the principles of green chemistry.
| Initiator | Reaction Rate | Product Distribution Effect |
|---|---|---|
| UV Light | Fastest | No significant effect |
| Benzoyl Peroxide (BPO) | Moderate | No significant effect |
| Azobisisobutyronitrile (AIBN) | Slowest | No significant effect |
Further advancements in green catalytic systems for similar transformations include the use of phase-transfer catalysis (PTC). PTC can enhance reaction rates and selectivities in multiphasic systems, often allowing for the use of less hazardous solvents and milder reaction conditions. crdeepjournal.orgphasetransfer.com While specific applications of PTC for the synthesis of this compound are not extensively documented, the principles of PTC could be applied to develop a greener synthesis by facilitating the reaction between an aqueous solution of a chlorinating agent and the organic substrate, thereby reducing the need for volatile organic solvents. google.com The direct hydrogenation of methyl benzoate (B1203000) to produce benzaldehyde (B42025) is another example of a green chemical process that avoids chlorinated intermediates altogether, highlighting a broader trend towards designing syntheses that are inherently safer and more atom-economical. rsc.org
Studies on Abiotic and Biotic Degradation Pathways (Excluding ecotoxicity)
Understanding the environmental fate of this compound is crucial for assessing its long-term impact. Both abiotic and biotic degradation pathways contribute to the transformation of this compound in the environment.
Abiotic Degradation:
The primary abiotic degradation pathway for this compound is likely hydrolysis. The presence of both an ester group and a benzylic chloride functionality suggests susceptibility to reaction with water. Benzyl (B1604629) chloride itself is known to hydrolyze to benzyl alcohol, with the rate being dependent on temperature and pH. oecd.orgnih.gov Similarly, the ester linkage in methyl benzoates can undergo hydrolysis to yield the corresponding carboxylic acid and methanol (B129727). The rate of this hydrolysis is influenced by the presence of substituents on the aromatic ring. nih.gov For this compound, hydrolysis would likely lead to the formation of 2-chloromethyl-6-methylbenzoic acid and methanol from the ester group, and subsequently, the chloromethyl group could hydrolyze to a hydroxymethyl group. The interaction between these two functional groups could also lead to the formation of a lactone. The abiotic reduction of chlorinated solvents by naturally occurring reduced iron minerals is another potential attenuation pathway in anaerobic environments. provectusenvironmental.com
Biotic Degradation:
The biodegradation of chlorinated aromatic compounds is a well-studied field, and it is expected that this compound would be susceptible to microbial degradation. Microbial consortia have been shown to degrade a wide range of chlorinated hydrocarbons, including chlorinated toluenes. davidcwhite.orgresearchgate.net The degradation of chlorinated aromatic compounds can proceed under both aerobic and anaerobic conditions. nih.gov
Under aerobic conditions, microorganisms often initiate degradation by using oxygenases to insert oxygen atoms into the aromatic ring, leading to the formation of catechols. davidcwhite.org Subsequent ring cleavage then leads to aliphatic intermediates that can be further metabolized. researchgate.net For this compound, an initial step could involve the hydrolytic or reductive dehalogenation of the chloromethyl group, followed by oxidation of the methyl groups and subsequent ring cleavage.
Anaerobic degradation of chlorinated aromatics often proceeds via reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. nih.gov This process is particularly effective for highly chlorinated compounds. The resulting less-chlorinated aromatics can then be degraded further, sometimes in synergistic anaerobic-aerobic sequences. nih.gov Microbial consortia enriched from contaminated sites have demonstrated the ability to degrade complex mixtures of organic wastes, including chlorinated hydrocarbons and aromatic compounds like toluene (B28343). davidcwhite.orguab.cat
| Pathway | Initial Products |
|---|---|
| Abiotic (Hydrolysis) | 2-chloromethyl-6-methylbenzoic acid, Methanol, 2-hydroxymethyl-6-methylbenzoic acid |
| Biotic (Aerobic) | Chlorinated catechols, Ring-cleavage products |
| Biotic (Anaerobic) | Methyl 2-methylbenzoate (via reductive dechlorination) |
Waste Minimization and By-product Management in Production
The production of this compound, particularly through traditional free-radical chlorination, generates several by-products and waste streams that require careful management. A key to waste minimization is improving the selectivity of the chlorination reaction to favor the desired mono-chlorinated product.
The free-radical side-chain chlorination of methyl 2-methylbenzoate can lead to the formation of dichlorinated and trichlorinated products, such as methyl 2-(dichloromethyl)-6-methylbenzoate and methyl 2-(trichloromethyl)-6-methylbenzoate. researchgate.net Additionally, chlorination on the aromatic ring can occur, leading to a mixture of isomers that are difficult to separate from the desired product. The relative amounts of these by-products are influenced by reaction conditions such as temperature and the concentration of chlorine. google.com
The management of organochlorine waste is a critical aspect of the chemical industry. iupac.org Thermal treatment, or incineration, is a common method for the disposal of chlorinated organic waste, often with the recovery of hydrochloric acid. lpnu.uaiupac.org More advanced strategies focus on the valorization of these by-products, where they are converted into other useful chemicals. For example, some organochlorine waste streams can be used as feedstock in other chemical processes, effectively recycling the chlorine content. iupac.org
The choice of solvent and other reagents also has a significant impact on the waste profile of the synthesis. The use of hazardous solvents like carbon tetrachloride has been largely phased out in favor of more environmentally friendly alternatives. The development of solvent-free reaction conditions or the use of recyclable catalysts are key areas of research for waste minimization in the production of chlorinated aromatic compounds.
Future Research Directions and Perspectives
Exploration of Novel Reactivity Patterns for Methyl 2-chloromethyl-6-methylbenzoate
The classical reactivity of the benzylic chloride in this compound is dominated by nucleophilic substitution reactions. However, future research is poised to move beyond these traditional transformations by harnessing modern catalytic methods to unlock novel reactivity patterns.
One promising avenue is the use of transition metal catalysis , particularly with nickel and palladium complexes. Nickel-catalyzed cross-electrophile coupling, for instance, could enable the arylation of the benzylic position, a transformation that is challenging with simple alkyl arenes. uvic.ca This would involve the coupling of the benzylic chloride with various aryl halides, opening pathways to complex 1,1-diarylalkane structures. uvic.ca Furthermore, nickel-catalyzed Heck-type reactions offer a powerful method for the benzylation of unactivated olefins. organic-chemistry.org Applying this to this compound could yield functionalized allylbenzene (B44316) derivatives with high regioselectivity, a valuable transformation for creating intricate carbon skeletons. organic-chemistry.org
Another area ripe for exploration is photoredox catalysis . This approach allows for the generation of benzylic radicals from benzyl (B1604629) chlorides under mild conditions using visible light. nih.gov The resulting radical species can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions that are complementary to traditional ionic pathways. nih.govnih.gov Cooperative catalysis, combining a photocatalyst with a nucleophilic catalyst like lutidine, can overcome the high reduction potentials of benzyl chlorides, making radical generation more efficient and broadly applicable. nih.gov
The formation of organometallic intermediates also presents a significant opportunity. The preparation of functionalized benzylic zinc chlorides, facilitated by lithium chloride, converts the electrophilic benzylic carbon into a nucleophilic one. acs.org These organozinc reagents are highly versatile and can react with a wide array of electrophiles, including aldehydes, ketones, and Michael acceptors, providing access to a diverse range of polyfunctional products. acs.org
| Proposed Reaction Type | Catalyst/Reagent | Potential Product Class |
| Cross-Electrophile Coupling | Nickel Catalyst | 1,1-Diarylalkanes |
| Heck-Type Reaction | Nickel Catalyst | Allylbenzene Derivatives |
| Radical Coupling | Photoredox Catalyst | Functionalized Benzylic Compounds |
| Nucleophilic Addition | Benzylic Zinc Reagent | Polyfunctional Benzylic Alcohols/Ketones |
Integration into Multicomponent Reactions for Enhanced Synthetic Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the structural features of all starting materials, represent a powerful strategy for increasing synthetic efficiency. The integration of this compound into MCRs is a promising future direction for the rapid assembly of complex molecules.
One potential application is in isocyanide-based MCRs , such as the Ugi or Passerini reactions. researchgate.netucla.edu While these reactions typically use aldehydes or ketones as the carbonyl component, benzyl halides can be used as aldehyde precursors through in situ oxidation. researchgate.net For example, a one-pot, three-component synthesis of furan-based heterocycles has been demonstrated using benzyl halides, isocyanides, and α-hydroxy C-H acids, where the benzyl halide is first oxidized to the corresponding aldehyde via a Kornblum oxidation before participating in the coupling reaction. researchgate.net This strategy could be adapted for this compound to generate highly substituted, furan-containing scaffolds.
Furthermore, benzyl halides have been successfully employed in the multicomponent synthesis of complex heterocyclic systems like quinazolinones. uvic.ca In these reactions, the benzyl halide is oxidized in situ to an aldehyde, which then undergoes a cascade of reactions including Knoevenagel condensation, Michael addition, and cyclization. uvic.ca Applying this methodology to this compound could provide a direct route to novel quinazolinone derivatives bearing the benzoate (B1203000) moiety.
| MCR Type | Key Reactants | Potential Heterocyclic Scaffold |
| Isocyanide-Based MCR | Isocyanide, α-hydroxy C-H acid | Fused Furans |
| Cascade MCR | 2-aminobenzimidazole, α-hydroxy C-H acid | Benzimidazolo-quinazolinones |
| Ugi-type Reaction | Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amides |
| Passerini-type Reaction | Carboxylic Acid, Isocyanide | α-Acyloxy Amides |
Advancements in Asymmetric Synthesis Utilizing Benzoate Frameworks
The development of asymmetric transformations is a cornerstone of modern organic synthesis. Future research on this compound will likely focus on developing enantioselective methods to control the stereochemistry at the benzylic carbon.
A key area of investigation will be asymmetric transition metal-catalyzed cross-coupling reactions . While challenging, the coupling of prochiral benzylic electrophiles with various nucleophiles offers a direct route to chiral products. For instance, nickel/photoredox dual catalysis has been used for the enantioselective cross-coupling of N-heterobenzylic trifluoroborate salts with aryl bromides. acs.org Similar strategies could be developed for this compound, where a chiral ligand on the metal center would control the stereochemical outcome of the C-C bond formation.
Organocatalysis presents another powerful tool for asymmetric synthesis. Chiral secondary amines have been shown to catalyze the enantioselective cyclopropanation of enals using benzyl chlorides as bifunctional reagents. nih.gov This type of activation could be explored for reactions involving this compound, potentially leading to the formation of chiral cyclopropanes or other complex structures. Bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, could also be employed to control the stereochemistry of substitution reactions at the benzylic position. beilstein-journals.org
The benzoate ester itself, although sterically hindered, could play a role in directing stereochemistry through non-covalent interactions with a chiral catalyst or reagent. The potential for the ester group to act as a coordinating site or to influence the conformational preference of reaction intermediates is an area worthy of investigation.
Development of High-Throughput Screening Methodologies for Reaction Optimization
The discovery and optimization of novel reactions can be a time-consuming and resource-intensive process. High-throughput experimentation (HTE) methodologies offer a powerful solution by enabling the rapid screening of a large number of reaction parameters, including catalysts, ligands, solvents, and bases.
For the novel reactivity patterns proposed for this compound, HTE would be an invaluable tool. For instance, in developing nickel-catalyzed cross-coupling reactions , HTE can be used to quickly screen libraries of ligands and additives to identify optimal conditions for challenging substrates. uvic.cakaust.edu.sa This is particularly relevant for the sterically hindered environment around the reactive center of the target molecule. Automated systems can perform hundreds of reactions in parallel, providing a wealth of data to guide optimization efforts. researchgate.net
HTE is also well-suited for the optimization of palladium-catalyzed cross-coupling reactions . Automated, droplet-flow microfluidic systems can explore and optimize reactions by varying both discrete variables (e.g., catalyst and ligand) and continuous variables (e.g., temperature, time, and catalyst loading) simultaneously. researchgate.net This approach, guided by Design of Experiments (DoE) algorithms, can efficiently identify the optimal reaction conditions with a minimal number of experiments.
The application of HTE would significantly accelerate the development of new synthetic methods utilizing this compound, making these transformations more practical and accessible for broader use in organic synthesis.
Computational Chemistry in Predictive Synthesis and Mechanism Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. Future research on this compound will undoubtedly benefit from the application of these in silico methods.
Mechanistic elucidation is a key area where computational chemistry can provide critical insights. For example, DFT calculations can be used to model the oxidative addition of benzyl chlorides to palladium(0) catalysts, a crucial step in many cross-coupling reactions. researchgate.net Such studies can help to understand the influence of the ortho-substituents (the methyl and methyl ester groups) on the energetics of the reaction pathway and predict the feasibility of different catalytic cycles. researchgate.netresearchgate.net Similarly, the mechanism of photoredox-catalyzed reactions can be investigated to understand the electron transfer processes and the nature of the radical intermediates involved. nih.gov
Predictive modeling is another powerful application of computational chemistry. By calculating properties such as bond dissociation energies, reduction potentials, and the energies of transition states, it is possible to predict the most likely reaction pathways for this compound under various conditions. Computational studies can also predict the effect of the ortho-substituents on the reactivity of the molecule. researchgate.net The steric and electronic effects of the methyl and methyl ester groups can be quantified, providing a rationale for observed reactivity and guiding the design of new experiments. jte.edu.vn This predictive capability can save significant experimental effort by focusing on the most promising reaction conditions and substrates.
| Computational Method | Application Area | Predicted Outcome |
| Density Functional Theory (DFT) | Mechanistic Elucidation | Reaction energy profiles, transition state geometries |
| DFT and Solvation Models | Reactivity Prediction | Rate constants, substituent effects |
| Machine Learning with DFT data | Reaction Optimization | Prediction of optimal reaction conditions |
Q & A
Q. What are the recommended analytical methods for quantifying Methyl 2-chloromethyl-6-methylbenzoate in reaction mixtures?
Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) is widely used due to its precision in separating and quantifying aromatic esters. Optimize the mobile phase (e.g., acetonitrile/water gradients) and use UV detection at 254 nm for benzoate derivatives. Ensure calibration with certified reference standards (e.g., >97% purity) .
- Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile derivatives. Derivatize the compound using silylation agents (e.g., BSTFA) to improve volatility. Validate against known retention indices and fragmentation patterns .
Q. How can researchers ensure the stability of this compound during storage?
Methodological Answer :
- Store the compound at 0–6°C in amber vials to prevent photodegradation and hydrolysis of the ester group. Use anhydrous solvents (e.g., dried DCM) for dissolution to avoid moisture-induced side reactions .
- Monitor purity via thin-layer chromatography (TLC) using silica gel plates and hexane/ethyl acetate (4:1) as the eluent. Spot degradation products (e.g., free carboxylic acid) will appear at lower Rf values .
Q. What synthetic routes are available for preparing this compound?
Methodological Answer :
- Friedel-Crafts Acylation : React 2-chloromethyl-6-methylbenzoic acid with methanol in the presence of H2SO4 as a catalyst. Optimize reaction time (typically 6–8 hours) and temperature (60–70°C) to maximize yield .
- Chloromethylation : Introduce the chloromethyl group to methyl 6-methylbenzoate using chloromethyl methyl ether (MOMCl) and ZnCl2. Monitor reaction progress via <sup>1</sup>H NMR for the disappearance of the methylene proton signal at δ 4.8 ppm .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer :
- Use density functional theory (DFT) to model the transition state of the chloromethyl group’s SN2 reactions. Calculate activation energies for nucleophiles (e.g., amines, thiols) using B3LYP/6-31G(d) basis sets. Compare with experimental kinetic data to validate predictions .
- Molecular docking studies can predict interactions with biological targets (e.g., enzymes), guiding drug design applications. Solubility parameters (logP) should be calculated using ChemAxon or Schrödinger Suite .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer :
- Critical Analysis : Cross-reference <sup>13</sup>C NMR data (e.g., carbonyl resonance at ~168 ppm, chloromethyl at ~45 ppm) with published spectra in databases like SciFinder. Discrepancies may arise from solvent effects (CDCl3 vs. DMSO-d6) .
- Reproducibility Protocols : Replicate synthesis and characterization under controlled conditions (e.g., inert atmosphere, standardized instruments). Report deviations in impurity profiles (e.g., residual solvents detected via GC headspace analysis) .
Q. How can researchers design experiments to study the compound’s hydrolysis kinetics under physiological conditions?
Methodological Answer :
- Pseudo-First-Order Kinetics : Prepare buffered solutions (pH 7.4, 37°C) and monitor hydrolysis via UV-Vis spectroscopy at λmax = 270 nm. Calculate rate constants (kobs) using nonlinear regression .
- LC-MS/MS quantifies hydrolysis products (e.g., 2-chloromethyl-6-methylbenzoic acid). Validate method sensitivity (LOQ ≤ 0.1 µg/mL) and specificity against matrix interferences .
Q. What advanced techniques characterize crystallographic or stereochemical properties of derivatives?
Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in ethyl acetate/hexane. Resolve the crystal lattice to confirm substituent orientation and intermolecular interactions (e.g., halogen bonding) .
- Chiral HPLC separates enantiomers using a Chiralpak AD-H column and hexane/isopropanol (90:10). Compare retention times with racemic mixtures to assign stereochemistry .
Methodological Best Practices
- Safety : Follow OSHA guidelines for handling chlorinated compounds: use fume hoods, PPE, and emergency showers. Monitor airborne concentrations with real-time sensors .
- Data Integrity : Use QbD (Quality by Design) principles for method validation. Document all parameters (e.g., column lot numbers, temperature fluctuations) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
